N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide
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Overview
Description
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation[{{{CITATION{{{1{A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl ...](https://jpet.aspetjournals.org/content/323/1/398)[{{{CITATION{{{2{6.7: ¹H NMR Spectra and Interpretation (Part II)](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I%28Liu%29/06%3A_Structural_Identification_of_Organic_Compounds-IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation%28Part_II%29)1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl ...[{{{CITATION{{{2{6.7: ¹H NMR Spectra and Interpretation (Part II)](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I%28Liu%29/06%3A_Structural_Identification_of_Organic_Compounds-IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation%28Part_II%29).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl ...[{{{CITATION{{{2{6.7: ¹H NMR Spectra and Interpretation (Part II)](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I%28Liu%29/06%3A_Structural_Identification_of_Organic_Compounds-IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation%28Part_II%29).
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide has shown potential as a bioactive molecule. It can be used to study biological processes and interactions with biomolecules.
Medicine: This compound has been investigated for its medicinal properties, particularly in the context of cancer therapy. Its ability to disrupt microtubule formation makes it a candidate for the development of antitubulin agents[_{{{CITATION{{{_1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl ....
Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemical products. Its unique properties may contribute to advancements in various industrial applications.
Mechanism of Action
The mechanism by which N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide exerts its effects involves the disruption of microtubule formation[_{{{CITATION{{{_1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl .... This compound interacts with tubulin, a protein essential for cell division, leading to the inhibition of cell proliferation. The molecular targets and pathways involved include the binding to tubulin and the subsequent disruption of the mitotic spindle, resulting in cell cycle arrest and apoptosis.
Comparison with Similar Compounds
N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide
N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-4-methylbenzamide
Uniqueness: N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide stands out due to its specific structural features and its potent activity against human cancer cells. Its ability to disrupt microtubule formation distinguishes it from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17-5-7-18(8-6-17)24(27)25-20-9-14-23-19(16-20)4-3-15-26(23)31(28,29)22-12-10-21(30-2)11-13-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAFMERCOOJCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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